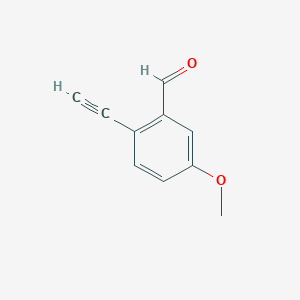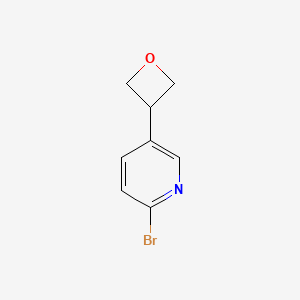
2-Bromo-5-(oxetan-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(oxetan-3-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxetane ring at the 5-position. It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxetan-3-yl)pyridine typically involves the bromination of 5-(oxetan-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-(oxetan-3-yl)pyridine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(oxetan-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Often performed in the presence of a palladium catalyst, a base like potassium phosphate (K3PO4), and a solvent mixture of water and 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with an aryl group from the boronic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(oxetan-3-yl)pyridine is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(oxetan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with various molecular targets such as enzymes, receptors, or ion channels. The oxetane ring can enhance the metabolic stability and bioavailability of these molecules by reducing their susceptibility to enzymatic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(oxetan-3-yl)pyridine: Similar structure but with the oxetane ring at the 6-position instead of the 5-position.
3-Bromo-2-((oxetan-3-yl-d5)oxy)pyridine: A derivative with a deuterated oxetane ring.
Uniqueness
2-Bromo-5-(oxetan-3-yl)pyridine is unique due to the specific positioning of the oxetane ring, which can influence its reactivity and the properties of the molecules derived from it. The presence of the oxetane ring can also impart unique steric and electronic effects, making it a valuable scaffold in drug design and material science .
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
2-bromo-5-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2 |
InChI-Schlüssel |
POHHZFFTCXASNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


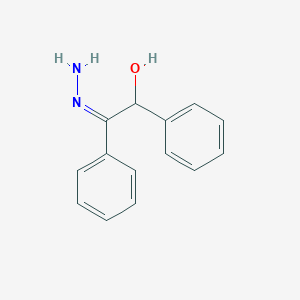
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
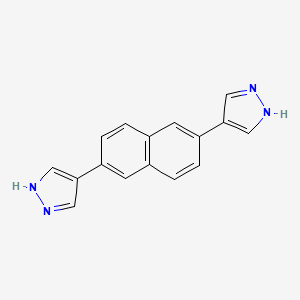
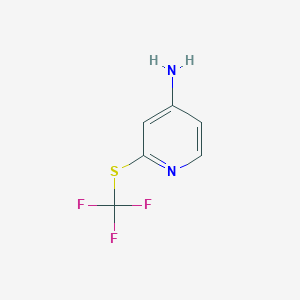
![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)

![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)

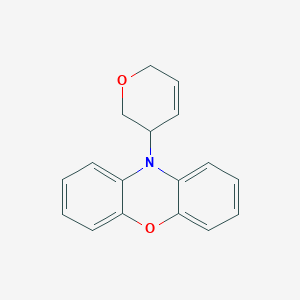
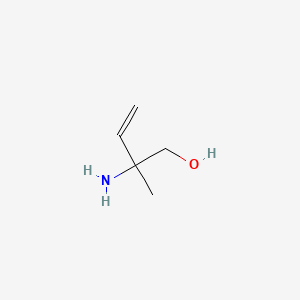
![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
